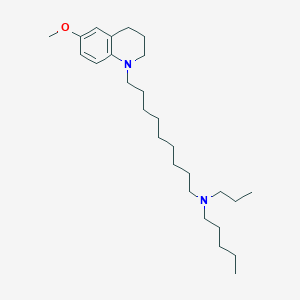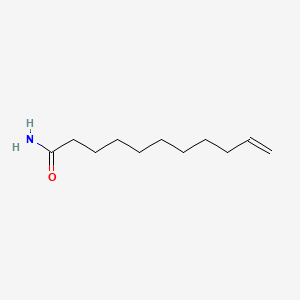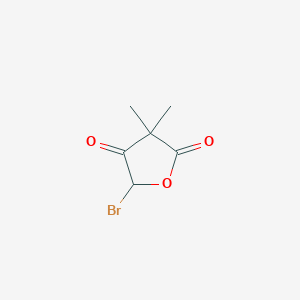
5-Bromo-3,3-dimethyloxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,3-dimethyloxolane-2,4-dione is a chemical compound with the molecular formula C6H7BrO3 It is a brominated derivative of oxolane-2,4-dione, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position of the oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyloxolane-2,4-dione typically involves the bromination of 3,3-dimethyloxolane-2,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
5-Bromo-3,3-dimethyloxolane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyloxolane-2,4-dione by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2,4-dione.
Oxidation: Formation of higher brominated oxolane derivatives.
科学研究应用
5-Bromo-3,3-dimethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 5-Bromo-3,3-dimethyloxolane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Its unique structure also enables it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antiparasitic effects.
相似化合物的比较
Similar Compounds
3,3-Dimethyloxolane-2,4-dione: The non-brominated parent compound, which lacks the bromine atom at the 5th position.
5-Chloro-3,3-dimethyloxolane-2,4-dione: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
5-Iodo-3,3-dimethyloxolane-2,4-dione: An iodinated derivative with distinct reactivity patterns compared to the brominated compound.
Uniqueness
5-Bromo-3,3-dimethyloxolane-2,4-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated or chlorinated analogues. This unique reactivity makes it valuable in various synthetic applications and research studies.
属性
CAS 编号 |
5463-32-1 |
|---|---|
分子式 |
C6H7BrO3 |
分子量 |
207.02 g/mol |
IUPAC 名称 |
5-bromo-3,3-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3 |
InChI 键 |
ISZIVPSYHIXCDY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C(OC1=O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


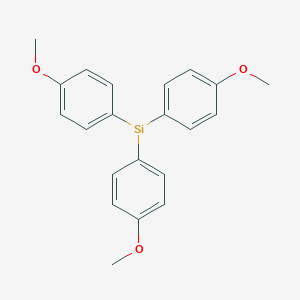
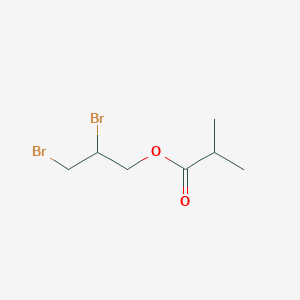


![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
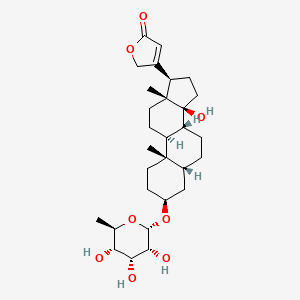
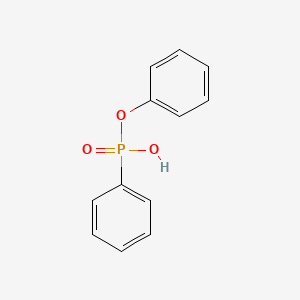
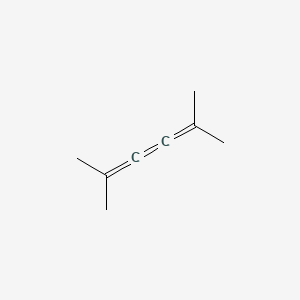


![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)

